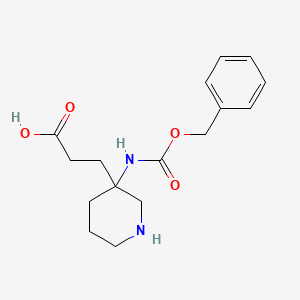

3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid

Description

3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a benzyloxycarbonyl (Cbz)-protected amino group and a propanoic acid side chain. The Cbz group serves as a protective moiety for the amino group, enhancing stability during synthesis while allowing for controlled deprotection under specific conditions.

Properties

Molecular Formula |

C16H22N2O4 |

|---|---|

Molecular Weight |

306.36 g/mol |

IUPAC Name |

3-[3-(phenylmethoxycarbonylamino)piperidin-3-yl]propanoic acid |

InChI |

InChI=1S/C16H22N2O4/c19-14(20)7-9-16(8-4-10-17-12-16)18-15(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,17H,4,7-12H2,(H,18,21)(H,19,20) |

InChI Key |

UCXZKIYEUFVDDW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Solvent Selection:

-

Polar aprotic solvents (THF, DMF): Improve reaction rates for alkylation but may require stringent drying.

-

Aqueous-organic biphasic systems: Ideal for protection/deprotection steps due to pH control.

Temperature Optimization:

-

-78°C: Essential for controlling exothermic reactions during alkylation.

-

0–25°C: Balances reaction speed and selectivity for protection steps.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR: Confirms Cbz group integration (δ 5.1–5.3 ppm for benzyl CH₂) and piperidine ring protons (δ 1.5–3.0 ppm).

-

IR spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹).

Data Tables: Synthesis Parameters and Outcomes

Table 1. Summary of Key Synthetic Steps

| Step | Reagents/Conditions | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cbz Protection | Cbz-Cl, NaHCO₃ | DCM/H₂O | 25°C | 2 | 75 |

| Alkylation | Allyl bromide, THF | THF | -78°C→RT | 18 | 60 |

| Ester Hydrolysis | 1 M HCl | H₂O | 100°C | 2 | 90 |

| Final Purification | Flash chromatography (15% EtOAc) | Hexane/EtOAc | RT | – | – |

Table 2. Comparative Solvent Performance in Alkylation

| Solvent | Dielectric Constant | Reaction Rate | Side Products |

|---|---|---|---|

| THF | 7.5 | High | Low |

| DMF | 37.0 | Moderate | Moderate |

| DCM | 8.9 | Low | High |

Chemical Reactions Analysis

Types of Reactions

3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibitory Activity Against Enzymes

Research indicates that compounds similar to 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid exhibit significant inhibitory activity against various enzymes, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE). For instance, studies have shown that certain derivatives can act as selective inhibitors of MAO-B, which is crucial for the treatment of neurodegenerative diseases like Parkinson's disease. The structure-activity relationship (SAR) analysis suggests that modifications in the compound's structure can enhance its inhibitory potency and selectivity towards specific enzyme targets .

1.2. Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in models of oxidative stress. The ability to scavenge reactive oxygen species (ROS) has been linked to its potential use in preventing neuronal damage associated with various neurodegenerative disorders .

Case Studies and Experimental Findings

2.1. In Vitro Toxicity Studies

In vitro toxicity assessments have demonstrated that 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid exhibits low toxicity levels in mammalian cell lines, with significant viability observed at concentrations up to 100 μg/mL. This suggests a favorable safety profile for further development as a therapeutic agent .

2.2. Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that the presence of specific functional groups significantly influences the compound's biological activity. For example, the introduction of halogen substituents on the aromatic ring was found to enhance inhibitory activity against MAO-B while maintaining selectivity over MAO-A .

Mechanism of Action

The mechanism of action of 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amine group that can participate in further biochemical reactions. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Piperidine vs. Aromatic Substituents The target compound’s piperidine ring provides conformational rigidity, which may enhance binding to enzymatic pockets .

Protective Groups

- The Boc-protected analog (OR-8538) offers dual protection (Cbz and Boc), which may simplify stepwise synthesis. However, the Boc group’s bulkiness could sterically hinder interactions in biological systems compared to the target compound’s single Cbz group .

Fluorinated Derivatives

- The trifluoromethyl group in CAS 10068-52-7 significantly increases lipophilicity (logP ~1.5 vs. ~0.8 for the target compound) and metabolic resistance, making it suitable for CNS-targeting applications .

Stereochemistry and Chirality OR-8538 is explicitly labeled as (2S)-configured, emphasizing the role of stereochemistry in biological activity.

Biological Activity

3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity and therapeutic implications. This article explores the compound's synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its potential applications.

Synthesis of 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Core : The initial step often involves the reductive amination of 3-piperidone with various amino acids or derivatives to form the piperidine core structure.

- Cbz Protection : The amino group is protected using benzyloxycarbonyl (Cbz) to enhance stability during subsequent reactions.

- Coupling Reactions : The protected piperidine is then coupled with propanoic acid derivatives to yield the final product.

The synthetic route emphasizes maintaining stereochemical integrity, which is crucial for biological activity. For example, studies have shown that maintaining the correct stereochemistry can significantly influence the binding affinity and efficacy of similar compounds in biological systems .

The biological activity of 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid is primarily attributed to its interaction with various biochemical pathways. Notably, compounds with similar structures have demonstrated:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant for neurodegenerative disease treatment .

- Modulation of Signal Transduction Pathways : It may selectively inhibit Class I PI3-kinase enzymes, which are involved in cell growth and survival pathways, thus presenting potential anti-cancer properties .

In Vitro Studies

Recent studies have evaluated the compound's efficacy in vitro:

- Neuroprotective Effects : In cellular models, compounds resembling 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid showed protective effects against oxidative stress-induced cell death. This was assessed using SH-SY5Y neuroblastoma cells, where compounds demonstrated low neurotoxicity while effectively penetrating the blood-brain barrier .

Case Studies

- Alzheimer’s Disease Research : A study highlighted that derivatives similar to this compound exhibited multifunctional profiles in inhibiting AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease .

- Cancer Therapeutics : Another investigation into PI3K inhibitors revealed that compounds with structural similarities could effectively suppress tumor growth in preclinical models by targeting specific isoforms of PI3K involved in oncogenesis .

Biological Activity Overview

| Compound Name | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid | AChE | Inhibition | |

| Similar Derivative | BChE | Inhibition | |

| Similar Derivative | Class I PI3K | Inhibition |

Synthesis Yield Data

| Step Description | Yield (%) | Reference |

|---|---|---|

| Reductive amination of piperidone | 62% | |

| Final product formation | TBD* | Ongoing research |

*TBD: To Be Determined based on ongoing studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.